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Compound of Interest
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Cat. No.: B1201941 Get Quote

Introduction

Diethyl methylphosphonate (DEMP), with the chemical formula C₅H₁₃O₃P, is an

organophosphorus compound of significant interest in various chemical research and

development sectors. Its structural elucidation and purity assessment are critically dependent

on spectroscopic techniques. This technical guide provides an in-depth overview of the nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for DEMP.

Detailed experimental protocols are included to assist researchers in obtaining high-quality,

reproducible data.

Data Presentation
The following sections summarize the key spectroscopic data for diethyl methylphosphonate
in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of DEMP, providing

detailed information about the hydrogen, carbon, and phosphorus environments.

Table 1: ¹H NMR Spectroscopic Data for Diethyl Methylphosphonate Solvent: CDCl₃,

Reference: TMS (0 ppm)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~4.10
Doublet of

Quartets (dq)

JH-H ≈ 7.1, JP-H

≈ 7.0
4H -OCH₂CH₃

~1.45 Doublet (d) JP-H ≈ 17.5 3H P-CH₃

~1.30 Triplet (t) JH-H ≈ 7.1 6H -OCH₂CH₃

Table 2: ¹³C NMR Spectroscopic Data for Diethyl Methylphosphonate Solvent: CDCl₃

Chemical Shift (δ, ppm) Coupling Constant (J, Hz) Assignment

~61.5 JP-C ≈ 6.5 -OCH₂CH₃

~16.5 JP-C ≈ 5.9 -OCH₂CH₃

~11.6 JP-C ≈ 144.3 P-CH₃

Table 3: ³¹P NMR Spectroscopic Data for Diethyl Methylphosphonate[1] Solvent: CDCl₃,

Reference: 85% H₃PO₄ (0 ppm)

Chemical Shift (δ, ppm)

~32.9

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation.

Table 4: Key IR Absorption Bands for Diethyl Methylphosphonate[2]
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Frequency (cm⁻¹) Intensity Assignment

~2985 Strong C-H stretch (alkane)

~1250 Very Strong P=O stretch (phosphoryl)

~1030 Very Strong P-O-C stretch (ester)

~960 Strong O-C-C stretch

~780 Strong P-C stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The data presented is for Electron Ionization (EI) mass spectrometry.[3]

Table 5: Major Fragments in the EI Mass Spectrum of Diethyl Methylphosphonate[3]

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

152 ~20 [M]⁺ (Molecular Ion)

125 100 [M - C₂H₃]⁺

124 ~85 [M - C₂H₄]⁺

97 ~90 [M - C₂H₄ - C₂H₃]⁺

81 ~40 [PO₃H₂]⁺

79 ~35 [CH₃PO₂H]⁺

Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable spectroscopic data.

NMR Spectroscopy Protocol (¹H, ¹³C, ³¹P)
Sample Preparation:
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Prepare a solution by dissolving approximately 10-50 mg of diethyl methylphosphonate
in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1]

Ensure the sample is of high purity to prevent interference from impurities.[1]

Transfer the solution to a clean, dry 5 mm NMR tube.

If the solvent does not contain an internal standard, add a small amount of

tetramethylsilane (TMS) for ¹H and ¹³C NMR.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

[1]

Insert the NMR tube into the probe and lock the spectrometer on the deuterium signal of

the solvent.

Maintain a constant temperature, typically 298 K (25 °C), for all measurements.[1]

Shim the magnetic field to achieve high homogeneity.

Data Acquisition:

¹H NMR: Calibrate a 90° pulse. Set acquisition time to 2-4 seconds and relaxation delay to

1-5 seconds. Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-

noise ratio.

¹³C NMR: Use a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-10

seconds) may be needed due to the longer T₁ relaxation times of carbon nuclei. A larger

number of scans is typically required.

³¹P NMR: Tune the probe to the phosphorus frequency. Calibrate a 90° pulse. Use a

relaxation delay of at least 5 times the longest T₁ for quantitative analysis.[1] All chemical

shifts should be referenced to an external standard of 85% H₃PO₄.[1]

Data Processing:
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Apply Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum and perform baseline correction.

Integrate the signals for ¹H NMR and reference the chemical shifts to the internal or

external standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol

Sample Preparation:

As DEMP is a liquid, the neat liquid sample can be analyzed directly.

Transmission Method: Place one drop of the liquid on a polished salt plate (e.g., NaCl or

KBr). Place a second plate on top to create a thin capillary film.[4]

Attenuated Total Reflectance (ATR) Method: Place a single drop of the liquid directly onto

the ATR crystal (e.g., diamond or germanium).[5][6] This method is often simpler and

requires less sample preparation.

Instrument Setup:

Ensure the FTIR spectrometer's sample compartment is clean and dry.

Select an appropriate spectral range, typically 4000 to 400 cm⁻¹, for mid-IR analysis.[5]

Data Acquisition:

First, acquire a background spectrum of the empty cell or clean ATR crystal. This will be

subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and

H₂O.

Place the prepared sample in the instrument's beam path.

Acquire the sample spectrum. Co-add multiple scans (e.g., 16-32) to improve the signal-

to-noise ratio.[5]
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Data Processing:

Perform automatic background subtraction.

Identify and label the wavenumbers of significant absorption peaks.

Electron Impact Mass Spectrometry (EI-MS) Protocol
Electron Impact is a hard ionization technique that causes significant fragmentation, providing a

characteristic fingerprint for the compound.[7][8]

Sample Introduction:

Introduce a small amount of the volatile liquid sample into the instrument, often via a Gas

Chromatography (GC-MS) system or a direct insertion probe.[9] The sample is volatilized

in the vacuum system of the ion source.[7]

Instrument Setup:

The mass spectrometer's ion source is typically operated under a high vacuum.

The electron beam energy is standardized at 70 electron volts (eV) to generate

reproducible fragmentation patterns and allow for library matching.[7][8][9]

Data Acquisition:

The gaseous molecules are bombarded by the electron beam, leading to the ejection of an

electron and the formation of a radical cation (molecular ion).[7][9]

Excess energy causes this molecular ion to fragment.

The resulting ions are accelerated and separated by the mass analyzer (e.g., a

quadrupole) based on their mass-to-charge ratio (m/z).

Data Processing:

A mass spectrum is generated, plotting the relative abundance of ions against their m/z

values.
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Identify the molecular ion peak [M]⁺ and the major fragment ions.

Compare the resulting spectrum to spectral libraries (like NIST) for confirmation.[9]

Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like diethyl methylphosphonate.
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Caption: General workflow for spectroscopic analysis and structural elucidation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1201941?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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